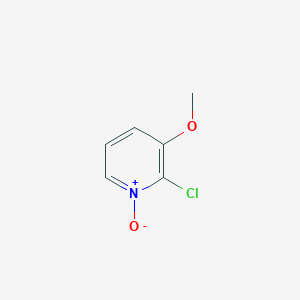

Pyridine, 2-chloro-3-methoxy-, 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Organic Synthesis and Heterocyclic Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine through the oxidation of the nitrogen atom. nih.gov This N-oxidation fundamentally alters the chemical nature of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. innospk.com The N-O bond introduces a significant dipole moment, enhancing the reactivity of the molecule. apolloscientific.co.uk

In organic synthesis, pyridine N-oxides serve as crucial intermediates. innospk.com The N-oxide group can act as a protecting group for the nitrogen atom, and it activates the pyridine ring, particularly at the 2- and 4-positions, for various functionalizations. nih.gov Following these transformations, the N-oxide can be readily removed through deoxygenation, yielding substituted pyridines that would be challenging to synthesize directly. innospk.compipzine-chem.com Their utility extends to their role as ligands in coordination chemistry and as catalysts. fishersci.atresearchgate.net

Overview of Substituted Pyridine N-Oxide Architectures

The versatility of pyridine N-oxides is greatly expanded by the introduction of various substituents onto the pyridine ring. These substituents can be electron-donating or electron-withdrawing, and their position on the ring significantly influences the molecule's reactivity and properties. arkat-usa.org The interplay between the N-oxide functionality and the substituents allows for a high degree of control over the chemical behavior of the molecule.

Substituted pyridine N-oxides are foundational in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. innospk.com For example, 2-chloropyridine (B119429) N-oxide is a precursor to the fungicide zinc pyrithione, and 2,3,5-trimethylpyridine (B1346980) N-oxide is an intermediate in the production of the drug omeprazole. nih.gov The development of new synthetic methodologies continues to broaden the range of accessible substituted pyridine N-oxide architectures. innospk.com

Specific Context of Pyridine, 2-chloro-3-methoxy-, 1-oxide within Heterocyclic N-Oxide Research

This compound is a specific substituted pyridine N-oxide. While detailed research focusing exclusively on this compound is not extensively available in public literature, its chemical significance can be understood by examining its constituent parts and related structures. The parent compound, 2-chloro-3-methoxypyridine (B1581833) , is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.compipzine-chem.com Its structure, featuring a chloro group at the 2-position and a methoxy (B1213986) group at the 3-position, presents multiple reactive sites.

The oxidation of 2-chloro-3-methoxypyridine to its N-oxide form, this compound, would be expected to further modulate its reactivity. The N-oxide group would likely enhance the electrophilicity of the C2 and C6 positions of the pyridine ring. The presence of the chlorine atom at the 2-position and the methoxy group at the 3-position creates a unique electronic environment. Quantum chemical calculations on similarly substituted pyridine N-oxides suggest that the nature and position of substituents significantly influence the electronic properties and reactivity of the molecule. arkat-usa.org

Research into related compounds, such as 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide , highlights the utility of such structures as intermediates in the synthesis of proton pump inhibitors. patsnap.com The synthesis of this related N-oxide is typically achieved through the oxidation of the corresponding pyridine with reagents like hydrogen peroxide. patsnap.com It can be inferred that the synthesis of this compound would follow a similar oxidative pathway from 2-chloro-3-methoxypyridine.

Given the established importance of both pyridine N-oxides and substituted pyridines in medicinal chemistry, this compound represents a potentially valuable, though currently under-documented, building block for the synthesis of novel bioactive molecules.

Interactive Data Table: Properties of 2-Chloro-3-methoxypyridine

The following table summarizes key physical and chemical properties of the parent compound, 2-chloro-3-methoxypyridine.

| Property | Value | Source |

| Molecular Formula | C6H6ClNO | innospk.com |

| Molecular Weight | 143.57 g/mol | innospk.com |

| Appearance | White to off-white crystalline powder | innospk.com |

| Boiling Point | 210.6 ± 20.0 °C at 760 mmHg | innospk.com |

| Melting Point | 90-92 °C | innospk.com |

| Density | ~1.2 ± 0.1 g/cm³ | innospk.com |

| CAS Number | 52605-96-6 | innospk.comapolloscientific.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQVZTPUSLTVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridine, 2 Chloro 3 Methoxy , 1 Oxide and Analogues

Direct N-Oxidation of Substituted Pyridines

The most straightforward approach to Pyridine (B92270), 2-chloro-3-methoxy-, 1-oxide is the direct oxidation of 2-chloro-3-methoxypyridine (B1581833). The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized by various electrophilic oxygen sources. The presence of an electron-withdrawing chloro group at the 2-position deactivates the pyridine ring towards electrophilic attack, making the N-oxidation more challenging compared to unsubstituted pyridine. Conversely, the electron-donating methoxy (B1213986) group at the 3-position can help to mitigate this deactivation to some extent.

Peracid-Mediated Oxidation Routes

Peroxycarboxylic acids, commonly known as peracids, are highly effective reagents for the N-oxidation of pyridines. arkat-usa.org Their utility stems from the electrophilic nature of the peroxy oxygen atom. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively stable peracid for this transformation. researchgate.net

The reaction typically involves treating the substituted pyridine with m-CPBA in a suitable solvent, such as dichloromethane (B109758) (DCM) or chloroform, at or below room temperature. The reaction is often clean, and the by-product, m-chlorobenzoic acid, can be removed by a basic wash during workup. For electron-deficient pyridines, longer reaction times or a slight excess of the peracid may be necessary to drive the reaction to completion. researchgate.net

A general representation of this reaction is as follows:

A general reaction scheme for the N-oxidation of a substituted pyridine using a peracid.

A patent describes the synthesis of various pyridine-N-oxides by adding the pyridine compound to dichloromethane at 0-5 °C, followed by the addition of m-chloroperoxybenzoic acid and stirring for 20-26 hours at 20-25 °C to obtain the reaction solution. researchgate.net

Table 1: Examples of Peracid-Mediated N-Oxidation of Substituted Pyridines

| Starting Pyridine | Peracid | Solvent | Conditions | Yield (%) | Reference |

| 2-Chloropyridine (B119429) | m-CPBA | Dichloromethane | 20-25 °C, 24 h | High | researchgate.net |

| 3-Methylpyridine | m-CPBA | Chloroform | Room Temp. | >90 | researchgate.net |

| 3-Chloropyridine | m-CPBA | Chloroform | Room Temp. | ~85 | nih.gov |

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water. However, H₂O₂ itself is a relatively weak oxidant for electron-deficient pyridines. Its effectiveness is significantly enhanced when used in conjunction with a catalyst or in a system that generates a more potent oxidizing species in situ. arkat-usa.orggoogle.com

A variety of transition metal catalysts can activate hydrogen peroxide for the N-oxidation of pyridines. Among these, phosphotungstic acid has been shown to be an effective catalyst for the oxidation of substituted pyridines with hydrogen peroxide.

A patented method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, an analogue of the title compound, utilizes phosphotungstic acid as a catalyst. The process involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) with hydrogen peroxide in the presence of a phosphotungstic acid solution. The reaction is typically carried out at elevated temperatures (e.g., 80-90 °C). After the reaction, the excess hydrogen peroxide is decomposed, and the product is extracted. This method is highlighted for its mild reaction conditions, high safety, and high yield.

Another catalytic system employs methyltrioxorhenium (MTO) with aqueous H₂O₂. This system is known for its high efficiency in the N-oxidation of a wide range of pyridines, including those with electron-withdrawing groups. Typically, only a catalytic amount of MTO (0.2-0.5 mol%) is required to achieve high yields of the corresponding N-oxides. google.com

Table 2: Examples of Catalytic Hydrogen Peroxide-Based N-Oxidation

| Starting Pyridine | Catalyst | Oxidant | Conditions | Yield (%) | Reference |

| 4-Chloro-3-methoxy-2-methylpyridine | Phosphotungstic acid | 35% H₂O₂ | 83-87 °C, 5 h | High | |

| 2-Chloropyridine | Methyltrioxorhenium (MTO) | 30% H₂O₂ | Not specified | High | google.com |

| Pyridine | Titanium Silicalite (TS-1) | H₂O₂ in Methanol (B129727) | Flow reactor | up to 99 | nih.gov |

A common and effective method for N-oxidation involves the in situ generation of peracetic acid from the reaction of hydrogen peroxide with acetic acid. This mixture provides a more potent oxidizing medium than hydrogen peroxide alone. google.com The reaction is typically carried out by heating the substituted pyridine in a mixture of glacial acetic acid and aqueous hydrogen peroxide. google.com

This method has been successfully applied to the synthesis of a variety of pyridine N-oxides. For instance, a procedure for the preparation of pyridine-N-oxide involves the addition of 40% peracetic acid to pyridine while maintaining the temperature at 85 °C. google.com For electron-deficient substrates like 2-chloropyridine, the reaction may require more forcing conditions or longer reaction times to achieve good conversion.

Other Oxidative Reagents

Besides peracids and hydrogen peroxide systems, other oxidative reagents can be employed for the N-oxidation of pyridines. These are often used for substrates that are resistant to oxidation by more common reagents.

One such system is the use of urea-hydrogen peroxide (UHP) adduct. UHP is a stable, solid source of hydrogen peroxide that is safer to handle than concentrated aqueous solutions. It can be used in conjunction with activating agents like trifluoroacetic anhydride (B1165640) for the oxidation of electron-poor pyridines. semanticscholar.org A patent describes the use of a urea-hydrogen peroxide compound to oxidize various monosubstituted or polysubstituted pyridine derivatives. nih.gov

Another powerful oxidizing system involves the in-situ generation of a potent peracid from triflic anhydride and a peroxide source like sodium percarbonate. This combination has been shown to be effective for the N-oxidation of highly electron-deficient pyridines. semanticscholar.org

Multistep Synthesis Involving N-Oxidation

In some cases, the N-oxidation step is part of a longer synthetic sequence to construct more complex molecules. The pyridine N-oxide moiety can serve as a versatile intermediate, enabling further functionalization of the pyridine ring that would be difficult to achieve with the parent pyridine. scripps.edu

For example, the N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. This reactivity can be exploited to introduce substituents at these positions. Following the desired functionalization, the N-oxide can be deoxygenated back to the pyridine.

A review on the chemistry of pyridine N-oxides highlights a multistep synthesis of chiral oxazoline (B21484) substituted pyridine N-oxides. researchgate.net In these sequences, the N-oxidation is a key step that precedes or follows the introduction of other functional groups, demonstrating the strategic importance of this transformation in the synthesis of complex heterocyclic compounds. researchgate.net

Another example involves the synthesis of 2-aminopyridines from pyridine N-oxides. A one-pot, two-step process has been reported where the pyridine N-oxide is first reacted with an activated isocyanide, followed by in situ deprotection to yield the 2-aminopyridine. This method is particularly useful for synthesizing 2-aminopyridines that are difficult to prepare by other means. nih.gov

Strategies from Pyranone Precursors

One versatile, albeit less direct, approach to pyridine N-oxide analogues involves the transformation of pyranone precursors into a pyridine ring, which is then subjected to N-oxidation. The general strategy involves the reaction of a 2-pyranone derivative with ammonia (B1221849) or an ammonia source to replace the ring oxygen with nitrogen, yielding a pyridone, which can be further functionalized.

A notable example that illustrates this foundational concept is the synthesis of key intermediates for the proton-pump inhibitor Pantoprazole. The synthesis of the related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, originates from maltol, a derivative of γ-pyrone. The synthetic sequence involves methylation of maltol, followed by ammoniation to form the pyridine ring, subsequent chlorination, and finally, N-oxidation using an oxidizing agent like hydrogen peroxide.

This multi-step approach highlights the utility of pyranones as foundational building blocks for constructing highly substituted pyridine rings, which can then be converted to their corresponding N-oxides. The transformation from a pyranone to a pyridine ring typically involves a series of condensation and cyclization reactions.

Functional Group Interconversions on N-Oxide Scaffolds

A more direct route to specifically substituted pyridine N-oxides involves performing functional group interconversions on a readily available pyridine N-oxide substrate. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, facilitating nucleophilic substitution reactions.

The deoxygenative halogenation of pyridine N-oxides is a highly effective method for introducing a halogen atom, typically at the C2 position. This transformation is crucial for synthesizing precursors for cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

A highly efficient and regioselective protocol for the chlorination of unsymmetrical pyridine N-oxides utilizes oxalyl chloride or thionyl chloride under mild conditions. The reaction proceeds through the activation of the N-oxide oxygen by the reagent, which dramatically increases the electrophilicity of the pyridine ring. This allows for the nucleophilic attack of a chloride anion, predominantly at the C2 position, followed by the elimination of the oxygen-containing moiety to yield the 2-chloropyridine product. The regioselectivity is primarily governed by electronic effects, with the halide being incorporated at the more electron-deficient ortho position. Research has demonstrated excellent C2/C6 selectivity for a range of 3-substituted pyridine N-oxides.

| Substrate (Pyridine N-oxide) | Halogenating System | Product | Yield (%) | Ref. |

| 3-Methylpyridine N-oxide | (COCl)₂ / Et₃N, CH₂Cl₂ | 2-Chloro-3-methylpyridine | 85 | |

| 3-Bromopyridine N-oxide | (COCl)₂ / Et₃N, CH₂Cl₂ | 2-Chloro-3-bromopyridine | 83 | |

| 3,5-Dichloropyridine N-oxide | (COCl)₂ / Et₃N, CH₂Cl₂ | 2,3,5-Trichloropyridine | 88 | |

| Methyl 5-chloropyridine-3-carboxylate 1-oxide | (COCl)₂ / Et₃N, CH₂Cl₂ | Methyl 2,5-dichloropyridine-3-carboxylate | 94 | |

| 3-Chloropyridine N-oxide | POCl₃ | 2,3-Dichloropyridine & 3,4-Dichloropyridine | - |

This table is interactive. Users can sort and filter the data.

Introducing a methoxy group onto a pyridine N-oxide scaffold can be achieved through several strategies, most notably via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide. The electron-withdrawing nature of the N-oxide group facilitates the attack of nucleophiles like methoxide (B1231860) at the C2 and C4 positions.

One established pathway involves the direct displacement of a chloro group by a methoxide source. For instance, a 2-chloropyridine N-oxide derivative can be treated with sodium methoxide in methanol to yield the corresponding 2-methoxypyridine (B126380) N-oxide. The reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with methanol has been shown to produce 3-bromo-4-methoxypyridine (B44659) N-oxide, demonstrating the feasibility of this substitution on an activated ring.

An alternative, two-step approach involves the initial hydrolysis of a 2-chloropyridine N-oxide to a 2-hydroxypyridine (B17775) N-oxide, followed by O-methylation. The hydrolysis can be performed under alkaline conditions. The resulting hydroxypyridine N-oxide, which exists in equilibrium with its 2-pyridone tautomer, can then be methylated using standard reagents like methyl iodide or dimethyl sulfate (B86663) to furnish the desired 2-methoxypyridine N-oxide.

Direct C-H methylation of pyridine N-oxide scaffolds offers a powerful tool for late-stage functionalization. A particularly effective method involves a metal-free approach using peroxides, such as di-tert-butyl peroxide (DTBP) or dicumyl peroxide (DCP), as

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of "Pyridine, 2-chloro-3-methoxy-, 1-oxide," providing precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of "this compound" is anticipated to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The N-oxide functional group significantly influences the electron density of the pyridine (B92270) ring, generally causing a downfield shift of the ring protons compared to the non-oxidized parent pyridine.

The proton on the carbon adjacent to the N-oxide (C6-H) is expected to be the most deshielded due to the electron-withdrawing nature of the N-oxide and the anisotropic effect of the N-O bond. The protons on C4 and C5 will also exhibit characteristic chemical shifts influenced by both the N-oxide and the substituents. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The coupling patterns between the adjacent aromatic protons (H4, H5, and H6) will provide crucial information for their assignment. The expected coupling constants (J-values) will be consistent with those observed for ortho and meta relationships in a pyridine ring system. For instance, the coupling between H5 and H6 (ortho) would be larger than the coupling between H4 and H6 (para).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | 3.9 | s | - |

| H-4 | 7.2 - 7.4 | d | ~8-9 |

| H-5 | 7.0 - 7.2 | t | ~7-8 |

| H-6 | 8.2 - 8.4 | d | ~6-7 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the N-oxide group, the chlorine atom, and the methoxy group will each have a distinct effect on the chemical shifts of the pyridine ring carbons.

The carbon atom attached to the oxygen of the N-oxide (C2) and the carbon at the 6-position are expected to be significantly deshielded. The carbon bearing the chlorine atom (C2) will also experience a downfield shift. Conversely, the carbon attached to the electron-donating methoxy group (C3) will be shielded and appear at a relatively upfield position. The chemical shift of the methoxy carbon is anticipated to be in the typical range for such functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | 55 - 60 |

| C-2 | 145 - 150 |

| C-3 | 150 - 155 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR and Raman spectra of "this compound" will be characterized by several key vibrational modes. The most diagnostic of these is the N-O stretching vibration, which is a strong and characteristic band for pyridine N-oxides. This band typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the ring substituents.

Other important vibrational modes include the C-Cl stretching vibration, which is expected in the range of 600-800 cm⁻¹, and the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹. The C-O stretching vibrations of the methoxy group will give rise to strong bands, typically in the 1000-1300 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the pyridine ring and its substituents will populate the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| N-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| Pyridine Ring Vibrations | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of "this compound" is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the aromatic system. The N-oxide group and the substituents on the pyridine ring will influence the position and intensity of these absorption maxima (λmax). The presence of the N-oxide typically results in a red shift (shift to longer wavelengths) of the primary π → π* transition compared to the parent pyridine.

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of "this compound" is dictated by the interplay of the pyridine N-oxide core and its substituents. The UV-Vis spectrum of pyridine N-oxides typically displays characteristic absorption bands arising from π → π* and n → π* electronic transitions.

The parent pyridine N-oxide exhibits a strong π → π* transition. The introduction of a chloro group at the 2-position and a methoxy group at the 3-position is expected to modulate the electronic properties of the pyridine ring. The chlorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, and the methoxy group, a strong π-donating group, will influence the energy of the molecular orbitals involved in these transitions.

The conjugation system of the pyridine N-oxide ring is perturbed by these substituents, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The methoxy group, in particular, is anticipated to cause a bathochromic (red) shift in the primary π → π* absorption band due to its electron-donating resonance effect, which extends the conjugation. Conversely, the electron-withdrawing nature of the N-oxide group and the chloro substituent complicates a simple prediction. The resulting spectrum is a composite of these influences.

Table 1: Expected UV-Vis Absorption Data for this compound in a Protic Solvent

| Transition Type | Expected λmax (nm) | Nature of Transition |

| π → π | 280 - 320 | High-intensity band associated with the aromatic system. |

| n → π | 240 - 270 | Lower-intensity band, potentially masked by the stronger π → π* transition. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "this compound." The presence of chlorine, with its characteristic isotopic distribution (35Cl and 37Cl in an approximate 3:1 ratio), will result in a distinctive M+2 peak in the mass spectrum.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Calculated m/z |

| C6H635ClNO2 | [M]+ | 159.0087 |

| C6H637ClNO2 | [M+2]+ | 161.0058 |

Fragmentation Pattern Analysis

The fragmentation of "this compound" under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways characteristic of substituted pyridine N-oxides. A well-known fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom from the N-oxide functionality, resulting in the corresponding pyridine derivative. researchgate.net Other likely fragmentations would involve the loss of the substituents.

A plausible fragmentation cascade would initiate with the loss of an oxygen atom to form the 2-chloro-3-methoxypyridine (B1581833) radical cation. Subsequent fragmentation could involve the loss of a methyl radical from the methoxy group, followed by the loss of a carbon monoxide molecule. Alternatively, the loss of the entire methoxy group or the chlorine atom from the molecular ion or other fragments can also be anticipated. The relative abundance of these fragment ions provides valuable information for confirming the substitution pattern.

Table 3: Plausible Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z (for 35Cl) |

| [M-O]+• | Loss of an oxygen atom | 143 |

| [M-CH3]+ | Loss of a methyl radical | 144 |

| [M-OCH3]+ | Loss of a methoxy radical | 128 |

| [M-Cl]+ | Loss of a chlorine radical | 124 |

| [M-O-CH3]+ | Loss of O and then CH3 | 128 |

| [M-O-CO]+• | Loss of O and then CO | 115 |

Computational and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No specific DFT studies on the molecular geometry and electronic structure of Pyridine (B92270), 2-chloro-3-methoxy-, 1-oxide were found. This type of analysis would typically involve optimizing the molecule's geometry to find the lowest energy state and calculating various electronic properties.

Ab Initio Methods for Electronic Structure and Vibrational Spectra

Information regarding the application of ab initio methods to determine the electronic structure and predict the vibrational spectra (such as IR and Raman frequencies) for Pyridine, 2-chloro-3-methoxy-, 1-oxide is not available in the searched literature.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

An analysis of the HOMO and LUMO energies and their distribution for this compound, which is crucial for understanding chemical reactivity and electronic transitions, has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

No studies containing MEP surface maps for this compound were identified. An MEP map would illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

There are no specific NBO analysis results for this compound. NBO analysis provides insight into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dewikipedia.orgwisc.edu

Mulliken Charge Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing a way to quantify the electron distribution. This analysis is derived from the linear combination of atomic orbitals (LCAO) representation of the molecular orbitals. While specific Mulliken charge data for this compound is not present in the reviewed literature, the principles of such an analysis can be described.

For substituted pyridines and their N-oxides, Mulliken charge calculations can reveal the electronic effects of different substituents on the pyridine ring. The analysis for this compound would be expected to show a significant negative charge on the oxygen atom of the N-oxide group, indicative of its high electron density. The nitrogen atom, bonded to the oxygen, would consequently bear a partial positive charge.

The chloro and methoxy (B1213986) substituents at the 2 and 3 positions, respectively, would further influence the charge distribution. The electronegative chlorine atom at the C2 position would likely lead to a more positive charge on this carbon atom. The methoxy group at the C3 position has a dual electronic effect: the oxygen atom is electron-withdrawing by induction, but the lone pairs can be electron-donating through resonance. The net effect on the charge of the C3 atom and other ring atoms would depend on the balance of these factors, which a detailed Mulliken charge analysis would elucidate.

Table 1: Illustrative Mulliken Charges for Substituted Pyridine Derivatives

This table provides an illustrative example of how Mulliken charges might be distributed in a substituted pyridine, based on general principles and data from related compounds. The values are hypothetical and serve to demonstrate the expected trends.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N1 (oxide) | +0.25 to +0.45 |

| O (oxide) | -0.50 to -0.70 |

| C2 (with Cl) | +0.10 to +0.30 |

| Cl | -0.15 to -0.35 |

| C3 (with OCH3) | +0.05 to +0.25 |

| O (methoxy) | -0.40 to -0.60 |

| C (methyl) | -0.10 to +0.10 |

| C4 | -0.10 to +0.05 |

| C5 | -0.05 to +0.10 |

| C6 | -0.05 to +0.10 |

Note: These values are for illustrative purposes only and are not the result of a specific calculation on this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical spectra can be correlated with experimental data to aid in the structural confirmation and understanding of the molecule's vibrational modes and electronic transitions.

For this compound, theoretical calculations, typically using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), could predict its vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

The predicted infrared spectrum would be expected to show characteristic peaks for the N-oxide stretching vibration, C-Cl stretching, C-O stretching of the methoxy group, and various C-H and aromatic ring vibrations. Comparing the computed spectrum with an experimentally obtained one would allow for a detailed assignment of the observed absorption bands to specific molecular motions.

Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis). This would provide information on the energies of the main electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO).

Table 2: Predicted Spectroscopic Data and Their Correlation

This table illustrates the type of data that would be generated from a computational spectroscopic study and how it would be correlated with experimental findings.

| Vibrational Mode / Electronic Transition | Predicted Wavenumber/Wavelength (cm⁻¹/nm) | Expected Experimental Correlation |

| N-O Stretch | ~1250 - 1300 cm⁻¹ | Strong band in the IR spectrum |

| C-Cl Stretch | ~700 - 800 cm⁻¹ | Characteristic band in the IR/Raman |

| C-O-C Asymmetric Stretch (methoxy) | ~1200 - 1275 cm⁻¹ | Strong band in the IR spectrum |

| Aromatic C-C Stretch | ~1400 - 1600 cm⁻¹ | Multiple bands in the IR/Raman |

| π → π* Transition | ~250 - 300 nm | Strong absorption in the UV-Vis spectrum |

| n → π* Transition | ~300 - 350 nm | Weaker absorption in the UV-Vis spectrum |

Note: The predicted values are illustrative and based on typical ranges for similar compounds.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.

For this compound, computational studies could investigate its reactivity in various chemical transformations. For example, the mechanism of nucleophilic aromatic substitution, where a nucleophile replaces the chlorine atom, could be explored. Computational modeling could help determine whether the reaction proceeds via an addition-elimination mechanism or through an aryne intermediate, and how the N-oxide and methoxy groups influence the regioselectivity and activation energy of the reaction.

A typical computational study of a reaction mechanism would involve:

Geometry Optimization: Finding the lowest energy structures for all stationary points along the reaction coordinate.

Frequency Calculations: To confirm that reactants and products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Calculation of Activation Energies and Reaction Enthalpies: To determine the kinetic and thermodynamic feasibility of the proposed mechanism.

Studies on the reactions of other substituted pyridine N-oxides have shown that the N-oxide group can significantly influence the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. scripps.edu Computational investigations for this compound would provide specific insights into how the combination of the chloro, methoxy, and N-oxide substituents directs its chemical behavior.

Applications in Advanced Synthetic Chemistry and As Chemical Scaffolds

Role as Synthetic Intermediates for Complex Molecule Construction

The compound is a key precursor for synthesizing more elaborate molecules, particularly those with relevance in medicinal chemistry and materials science. Its utility stems from its ability to undergo selective transformations at its various functional groups.

A primary application of substituted pyridine (B92270) N-oxides, including the isomeric form 4-chloro-3-methoxy-2-methylpyridine-N-oxide, is in the synthesis of pharmaceutical agents. A notable example is its role as a key intermediate in the industrial preparation of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases. google.compatsnap.compatsnap.com The synthesis involves a multi-step pathway where the pyridine N-oxide core is eventually coupled with a benzimidazole moiety.

The general synthetic route underscores the importance of the pyridine N-oxide intermediate. The process typically involves the methoxylation of the N-oxide, followed by rearrangement and further chlorination to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, the direct precursor that couples with the benzimidazole core. patsnap.comgoogle.com This pathway highlights the compound's role as a foundational scaffold upon which the final, biologically active structure is built.

Table 1: Role in the Synthesis of Pantoprazole Intermediate

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | 4-chloro-3-methoxy-2-methylpyridine (B28138) | Oxidation | 4-chloro-3-methoxy-2-methylpyridine-N-oxide |

| 2 | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | Methoxylation | 3,4-dimethoxy-2-methylpyridine-N-oxide |

| 3 | 3,4-dimethoxy-2-methylpyridine-N-oxide | Rearrangement (e.g., with acetic anhydride) | 2-hydroxymethyl-3,4-dimethoxypyridine |

This table illustrates a typical synthetic sequence where the title compound's isomer serves as a crucial intermediate.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. nbinno.com Pyridine N-oxides are versatile precursors for these structures. researchgate.net The reactivity of 2-chloro-3-methoxy-pyridine, 1-oxide allows it to be a starting point for more complex heterocyclic systems. The chloro group at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various side chains and the formation of fused ring systems. The N-oxide functionality can direct electrophilic substitution to the 4-position or be removed via deoxygenation after serving its synthetic purpose. wikipedia.org These reactions provide pathways to a diverse range of substituted pyridines and other nitrogen heterocycles that would be difficult to access directly.

Applications in Organic Catalysis

The electronic properties of pyridine N-oxides make them effective in catalytic applications, either as organocatalysts themselves or as ligands that modify the behavior of metal catalysts.

Pyridine N-oxides function as mild Lewis base organocatalysts. researchgate.netresearchgate.net The polarized N-O bond allows the oxygen atom to act as a potent nucleophile or Lewis base, activating Lewis acidic species, particularly silicon-based reagents. researchgate.netnih.gov This activation is central to their use in promoting a variety of asymmetric reactions. Chiral pyridine N-oxides have been successfully employed as catalysts in reactions such as the allylation, propargylation, and allenylation of aldehydes. researchgate.netnih.gov

While complex chiral derivatives are often used to achieve high enantioselectivity, the fundamental catalytic activity resides in the pyridine N-oxide moiety. The methoxy (B1213986) group on the ring of 2-chloro-3-methoxy-pyridine, 1-oxide would enhance the electron density of the system, potentially increasing the nucleophilicity and catalytic activity of the N-oxide oxygen. Mechanistic studies have shown that the nucleophilic ability of the oxygen in a pyridine N-oxide is greater than that of the nitrogen in the corresponding pyridine, making it a more effective acyl transfer catalyst in certain reactions. acs.org

Table 2: Representative Organocatalytic Reactions Involving Pyridine N-Oxide Scaffolds

| Reaction Type | Role of Pyridine N-Oxide | Substrates |

|---|---|---|

| Asymmetric Allylation | Lewis Base Activation of Allyltrichlorosilane | Aldehydes, Allyltrichlorosilane |

| Acylative Kinetic Resolution | Nucleophilic Acyl Transfer Catalyst | Azoles, Aldehydes, Anhydrides |

Pyridine N-oxides are effective ligands in coordination chemistry, binding to transition metals through the oxygen atom. wikipedia.orgacs.org This coordination can be used to construct well-defined metal complexes for catalysis. The electronic nature of the substituents on the pyridine ring significantly influences the properties of the resulting metal complex.

In 2-chloro-3-methoxy-pyridine, 1-oxide, the electron-withdrawing chloro group and the electron-donating methoxy group would have opposing effects. This electronic tuning can modulate the Lewis acidity of the metal center and the stability of the complex, thereby influencing its catalytic activity and selectivity in reactions such as hydrogenations or cross-coupling reactions. The ability to easily synthesize a wide range of substituted pyridine N-oxides makes them attractive for creating libraries of ligands for catalyst screening and optimization. scripps.edu

Advanced Materials Chemistry (excluding energetic materials)

The application of nitrogen heterocycles extends to the field of materials chemistry, where they are used as building blocks for polymers and functional materials. nbinno.com While specific applications of 2-chloro-3-methoxy-pyridine, 1-oxide in this area are not extensively documented, the pyridine N-oxide moiety has been explored for incorporation into advanced materials. For instance, modified metal-organic frameworks (MOFs) containing N-oxide groups have shown enhanced gas adsorption capabilities. researchgate.net The polarity and hydrogen-bonding capacity of the N-oxide group, combined with the potential for further functionalization through the chloro substituent, suggest that this compound could serve as a valuable building block for creating porous materials, polymers with specific electronic properties, or functional surfaces.

Optoelectronic Properties

While specific optoelectronic data for 2-chloro-3-methoxypyridine (B1581833) 1-oxide is not extensively detailed in publicly accessible research, the broader class of pyridine N-oxides is recognized for its potential in the development of functional organic materials. The inherent zwitterionic nature of the N-oxide group introduces a significant dipole moment, which can be advantageous for applications in optoelectronics. This charge separation can influence the electronic properties of materials, potentially leading to enhanced charge transport or non-linear optical behaviors.

The pyridine N-oxide moiety is known to be a strong electron-accepting group. researchgate.net This characteristic, combined with electron-donating or withdrawing substituents on the pyridine ring, allows for the tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Such modifications are crucial in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. For instance, the introduction of a methoxy group, which is an electron-donating group, at the 3-position, and a chloro group, which is an electron-withdrawing group, at the 2-position of the pyridine ring in 2-chloro-3-methoxypyridine 1-oxide, would be expected to modulate its electronic and photophysical properties.

Research on related pyridine derivatives has shown that the strategic placement of substituents can significantly impact their photophysical properties, including their absorption and emission spectra. researchgate.net For example, studies on other substituted pyridine N-oxides have demonstrated that extending π-conjugation can lead to bathochromic (red) shifts in absorption and emission, a desirable feature for various optoelectronic applications. researchgate.net Although specific experimental data for 2-chloro-3-methoxypyridine 1-oxide is not provided in the search results, the general principles of molecular engineering applied to pyridine N-oxides suggest its potential as a scaffold in this field.

Fluorescent N-Oxides and Their Applications in Sensing

Pyridine N-oxides serve as a versatile scaffold in the design of fluorescent probes and sensors due to their unique electronic and structural characteristics. The N-oxide group can enhance the fluorescence properties of a molecule and provide a binding site for analytes. The introduction of an N-oxide into a fluorophore can lead to a "turn-on" fluorescence response through mechanisms like intramolecular charge transfer (ICT). researchgate.net

The zwitterionic nature of the N-oxide group can also improve the water solubility of fluorescent probes, which is a significant advantage for applications in biological and environmental sensing. researchgate.net The development of fluorescent sensors based on pyridine and its derivatives for the detection of various species, including metal ions, has been an active area of research. nih.govmdpi.com These sensors often operate on the principle of chelation-enhanced fluorescence, where the binding of an analyte to the pyridine-based ligand modulates the fluorescence output.

While there is no specific information in the search results detailing the use of 2-chloro-3-methoxypyridine 1-oxide as a fluorescent sensor, its structure suggests potential in this area. The methoxy and chloro substituents, along with the N-oxide group, could be tailored to create a specific binding pocket for a target analyte. The electronic perturbations caused by these substituents would likely influence the photophysical properties of the molecule upon binding, forming the basis for a sensing mechanism. For instance, styryl scaffolds bearing pyridine-N-oxide have been utilized to create fluorescent probes for imaging lipid droplets in cells. researchgate.net This highlights the utility of the pyridine N-oxide moiety in developing sophisticated fluorescent tools for bioimaging.

The general photophysical properties of some pyridine N-oxide derivatives are summarized in the table below, illustrating the range of fluorescence characteristics that can be achieved within this class of compounds.

| Compound Class | Excitation Maxima (nm) | Emission Maxima (nm) | Application |

| Styryl Pyridine-N-Oxides | ~400-500 | ~500-650 | Bioimaging |

| Pyridine-based Chemosensors | ~350-450 | ~400-550 | Cation Detection |

Note: The data in this table represents a general range for the compound classes and is not specific to 2-chloro-3-methoxypyridine 1-oxide.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods for "Pyridine, 2-chloro-3-methoxy-, 1-oxide" is a primary area for future research. Current synthetic strategies often rely on traditional oxidation methods which may involve harsh reagents and generate significant waste. arkat-usa.org Future efforts will likely concentrate on the following:

Green Oxidation Reagents: Investigating the use of catalysts and oxidants that are more environmentally friendly. rsc.orgorganic-chemistry.org This includes exploring enzyme-based systems or utilizing molecular oxygen as the primary oxidant in catalytic cycles.

Catalytic Systems: The design and application of novel catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, could offer higher efficiency and selectivity. The use of reusable catalysts would also contribute to the sustainability of the synthesis.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring cycloaddition reactions or C-H functionalization approaches. rsc.org

A comparative table of potential sustainable synthetic methods is presented below:

| Synthetic Method | Oxidant | Catalyst | Advantages | Challenges |

| Traditional Oxidation | Peracids (e.g., m-CPBA) | None | High yields for many substrates | Stoichiometric use of peracid, waste generation |

| Catalytic H2O2 Oxidation | Hydrogen Peroxide | Rhenium-based catalysts, TS-1 | Water as a byproduct, safer | Catalyst cost and stability |

| Enzymatic Oxidation | Molecular Oxygen | Lipase-glucose oxidase system | Mild conditions, high selectivity | Enzyme stability and cost |

| C-H Functionalization | Varies | Transition metals (e.g., Pd) | Atom economical, direct functionalization | Catalyst loading, substrate scope |

Exploration of Undiscovered Reactivity Patterns

The unique substitution pattern of "this compound," with both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group, suggests a rich and underexplored reactivity profile. Future research should aim to uncover novel transformations:

Nucleophilic Aromatic Substitution (SNAr): While the chloro group at the 2-position is a known leaving group, a systematic study of its displacement by a wide range of nucleophiles under various conditions is warranted. The influence of the 3-methoxy and 1-oxide functionalities on the regioselectivity and reaction rates will be of particular interest.

Electrophilic Aromatic Substitution: The pyridine (B92270) N-oxide moiety activates the ring towards electrophilic attack, particularly at the 4-position. youtube.comyoutube.com The interplay between the directing effects of the methoxy group and the N-oxide will be a key area of investigation.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 2-position. semanticscholar.org Exploring the scope and limitations of these reactions for this specific substrate will be crucial.

Cycloaddition Reactions: Pyridine N-oxides can participate in cycloaddition reactions, and the electronic nature of the substituents on "this compound" may lead to unique reactivity in this regard. arkat-usa.org

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving "this compound" is essential for optimizing existing reactions and designing new ones. Future mechanistic studies could employ:

Kinetic Studies: Detailed kinetic analysis of key reactions to elucidate rate-determining steps and the influence of reaction parameters.

In-situ Spectroscopy: Utilizing techniques such as NMR, IR, and Raman spectroscopy to identify and characterize reaction intermediates.

Isotopic Labeling Studies: Employing isotopically labeled substrates to trace the pathways of atoms and functional groups throughout a reaction. For instance, in direct arylation reactions of pyridine N-oxide, mechanistic studies have revealed cooperative catalysis between distinct palladium centers. acs.orgnih.gov

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgresearchgate.netacs.orgnih.gov Future research in this area will focus on:

Development of Continuous Flow N-Oxidation: Designing and optimizing continuous flow reactors for the N-oxidation of the parent pyridine, which can offer better temperature control and safety for this potentially exothermic reaction. organic-chemistry.orgresearchgate.net

Automated Reaction Optimization: Utilizing automated flow systems to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to identify optimal parameters for various transformations of "this compound". soci.org

Telescoped Synthesis: Integrating multiple reaction steps in a continuous flow setup without isolating intermediates, leading to a more streamlined and efficient synthesis of complex molecules derived from the target compound.

The potential benefits of flow chemistry for the synthesis of pyridine N-oxides are summarized in the table below:

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced due to small channel dimensions |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control over exotherms |

| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |

| Automation | Challenging | Readily integrated with automated control and analysis |

Synergistic Experimental and Computational Approaches

The combination of experimental work with computational modeling can provide powerful insights into the structure, properties, and reactivity of "this compound". nih.govmdpi.com Future research should leverage this synergy to:

Predict Reactivity and Regioselectivity: Using density functional theory (DFT) and other computational methods to model reaction pathways and predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate Reaction Mechanisms: Computational studies can help to identify transition states and intermediates that may be difficult to observe experimentally, providing a more complete picture of the reaction mechanism.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives of "this compound" can help to identify new compounds with desired electronic or steric properties for specific applications. Computational studies have been used to understand the N-O bond dissociation enthalpies in pyridine N-oxides, which is crucial for understanding their reactivity. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2-chloro-3-methoxy-, 1-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination and oxidation of a pyridine precursor. For example, selective chlorination at the 2-position can be achieved using POCl₃ under reflux, followed by methoxy group introduction via nucleophilic substitution (e.g., using NaOMe in DMF). Oxidation to the N-oxide is typically performed with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Impurities often arise from over-oxidation or incomplete substitution, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The N-oxide group deshields adjacent protons, shifting the pyridine ring protons downfield (e.g., H-4 and H-6 at δ 8.2–8.5 ppm). The methoxy group appears as a singlet near δ 3.9 ppm.

- IR : Stretching vibrations for N-O (1250–1350 cm⁻¹) and C-Cl (550–650 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Programs like WinGX or ORTEP-3 can resolve the planar pyridine ring, bond angles, and substituent orientations. Hydrogen bonding between the N-oxide and solvent molecules (e.g., in methanol) may influence crystal packing .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example:

- The N-oxide group increases electron density at the pyridine ring, enhancing nucleophilic substitution at the 2-position.

- Chlorine’s electronegativity directs electrophilic attacks to the 4- or 6-positions.

Validation involves comparing calculated vibrational spectra with experimental IR data. Software like Gaussian or ORCA is recommended .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what experimental assays validate these interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinase enzymes. The methoxy group may form hydrogen bonds, while the N-oxide participates in charge transfer.

- In Vitro Assays : Evaluate inhibition potency via fluorescence-based enzymatic assays (e.g., IC₅₀ determination). For cytotoxicity, use MTT assays on cell lines.

- SAR Studies : Compare with analogs (e.g., 4-Chloro-2,6-dimethylpyridine 1-oxide) to identify critical substituents for bioactivity .

Q. What contradictions exist in reported data on the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conflicting reports suggest degradation at pH < 2 (due to N-oxide reduction) or pH > 10 (hydrolysis of methoxy group). Resolve via accelerated stability studies (25°C/60% RH, pH 1–13) with HPLC monitoring.

- Thermal Stability : TGA/DSC analyses show decomposition onset at ~150°C, but discrepancies arise from solvent residues in crystallized samples. Dry under vacuum (<1 mmHg) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.